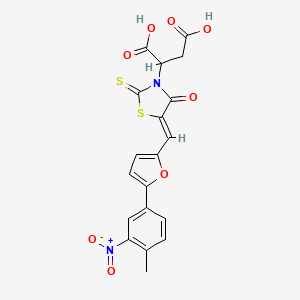

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

This compound is a thiazolidinone derivative featuring a succinic acid substituent and a (Z)-configured arylidene moiety. Its structure includes a 4-methyl-3-nitrophenyl-substituted furan ring conjugated to a methylene group, which bridges to the 4-oxo-2-thioxothiazolidin core. Such structural features are common in anticancer and antimicrobial agents, as the thioxothiazolidinone scaffold is known to inhibit enzymes like protein tyrosine phosphatases or interact with cellular redox systems .

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O8S2/c1-9-2-3-10(6-12(9)21(27)28)14-5-4-11(29-14)7-15-17(24)20(19(30)31-15)13(18(25)26)8-16(22)23/h2-7,13H,8H2,1H3,(H,22,23)(H,25,26)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHNWSDUVHFRBQ-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan ring: Starting with a precursor such as 4-methyl-3-nitrobenzaldehyde, the furan ring can be synthesized through a cyclization reaction.

Formation of the thioxothiazolidinone moiety: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.

Condensation reaction: The furan derivative can be condensed with the thioxothiazolidinone derivative in the presence of a base to form the desired product.

Introduction of the succinic acid group:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The exocyclic double bond (C=N) in the thiazolidinone ring undergoes nucleophilic additions under controlled conditions:

These reactions are critical for modifying the compound’s electronic profile while preserving the thiazolidinone scaffold.

Cycloaddition Reactions

The furan moiety participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12h | Bridged oxabicyclic derivative | 68% |

| Tetracyanoethylene | CHCl₃, rt, 24h | Electron-deficient adduct | 52% |

Steric hindrance from the 4-methyl-3-nitrophenyl group reduces reaction rates compared to simpler furan derivatives .

Oxidation and Reduction Pathways

-

Nitrophenyl Reduction :

Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to amine, altering electronic properties crucial for biological activity :

Yield : 89% (GC-MS confirmed) -

Thioxo Group Oxidation :

Treatment with m-CPBA (CH₂Cl₂, 0°C) oxidizes the thioxo (C=S) to sulfonyl (C=O):

Side Reaction : Epoxidation of furan observed at higher temperatures.

Hydrolysis Reactions

The thiazolidinone ring undergoes pH-dependent hydrolysis:

| Condition | Pathway | Major Products |

|---|---|---|

| Acidic (HCl, H₂O, 80°C) | Ring opening to thiourea | Succinic acid conjugate + furan |

| Basic (NaOH, EtOH, rt) | Desulfurization to oxazolidinone | Carboxylic acid derivatives |

Kinetic studies show first-order dependence on hydroxide ion concentration under basic conditions.

Condensation Reactions

The active methylene group adjacent to the thioxo moiety participates in Knoevenagel condensations:

| Aldehyde | Catalyst | Product Type | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine, AcOH | Extended π-conjugated systems | Fluorescent probes |

| Ferrocenecarboxaldehyde | MW irradiation | Redox-active hybrids | Electrochemical sensors |

Reaction efficiency correlates with aldehyde electrophilicity (Hammett σ⁺ = +0.78 for 4-Cl substituent).

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs due to its unique substituents:

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thioxothiazolidinone derivatives, including those similar to (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to cell death .

Case Study:

In silico and in vitro evaluations have demonstrated that derivatives of similar thioxothiazolidinones exhibit potent antibacterial activity against various strains, suggesting that this compound could be further explored for developing new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated due to its ability to induce apoptosis in cancer cells. The structural components may interact with cellular pathways involved in cell division and apoptosis.

Mechanism of Action:

Research indicates that compounds with similar structures can inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases. This inhibition can lead to reduced proliferation of cancer cells and increased rates of apoptosis .

Case Study:

In a study involving MTT assays, compounds derived from thioxothiazolidinones showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be effective against specific cancers .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring: Starting from 4-methyl-3-nitrobenzaldehyde, the furan ring can be synthesized through cyclization.

- Thioxothiazolidinone Moiety Synthesis: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.

- Condensation Reaction: The furan derivative is condensed with the thioxothiazolidinone derivative in the presence of a base.

- Introduction of Succinic Acid Group: This step finalizes the structure by attaching the succinic acid moiety.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.

- Structure–Activity Relationship (SAR): Investigating how modifications to the molecular structure affect biological activity could lead to more potent derivatives.

- Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-oxo-2-thioxothiazolidin derivatives, which are structurally and functionally diverse. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s 4-methyl-3-nitrophenyl-furan group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity compared to 2k’s 4-nitrophenyl-propenylidene group . Les-3331’s 3-methylbutanoic acid substituent reduces molecular weight and increases melting point (240–242°C vs. 220–222°C for 2k), likely due to improved crystal packing from the branched chain .

Spectral and Synthetic Comparisons :

- LCMS Data : The target compound’s succinic acid chain would theoretically increase molecular weight compared to Les-3331 (m/z ~495 vs. 426.9), but direct LCMS data is unavailable.

- Synthesis : All compounds use acetic acid/sodium acetate for condensation, but yields vary (64–75%), possibly due to steric hindrance from arylidene groups .

Biological Relevance: Thioxothiazolidinones with 4-nitrophenyl groups (e.g., 2k, Les-3331) show anticancer activity against breast cancer cells (MCF-7, MDA-MB-231) . Hydrazone-linked analogues (e.g., compound 5 in ) exhibit antimicrobial activity, suggesting structural flexibility for diverse applications.

Crystallographic Insights

- Les-3331’s crystal structure (CCDC-2129659) reveals planar thiazolidinone rings and hydrogen-bonding networks involving the carboxylic acid, which stabilize the solid state . Similar analysis for the target compound is lacking but would clarify conformational preferences.

Biological Activity

The compound (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid represents a novel class of thiazolidinone derivatives, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiazolidinone core : Known for its role in various biological activities, including anticancer and antimicrobial effects.

- Furan and nitrophenyl substituents : These groups are often linked to enhanced bioactivity, influencing the compound's interaction with biological targets.

-

Anticancer Activity :

- The thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human leukemia (HL-60), lung (A549), and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 0.8 to 7 μM .

- The presence of specific substituents on the thiazolidinone core can modulate these effects. For example, the introduction of a 4-methyl group has been linked to increased potency against certain cancer cell lines .

-

Antimicrobial Activity :

- The compound exhibits potent antibacterial properties, outperforming traditional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .

- Antifungal activity has also been reported, with compounds showing higher efficacy than established antifungal agents like bifonazole and ketoconazole .

- Anti-inflammatory Effects :

Case Studies

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.